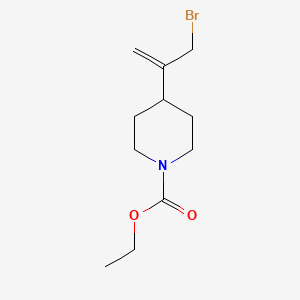
1,3-Dioxoisoindolin-2-yl but-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxoisoindolin-2-yl but-3-enoate: is a chemical compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the broader class of N-isoindoline-1,3-diones, which have garnered significant attention due to their diverse chemical reactivity and promising applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl but-3-enoate can be synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically occurs in the presence of a catalyst such as SiO2-tpy-Nb and solvents like IPA:H2O at reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of phthalic anhydride and amines under controlled conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization to obtain the final product .
化学反应分析
Types of Reactions: 1,3-Dioxoisoindolin-2-yl but-3-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoindoline derivatives.
科学研究应用
Chemistry: 1,3-Dioxoisoindolin-2-yl but-3-enoate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer agents .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic applications, including its use in the synthesis of novel anticancer agents .
Industry: Industrially, this compound is used in the production of dyes, pigments, and polymer additives .
作用机制
The mechanism of action of 1,3-Dioxoisoindolin-2-yl but-3-enoate involves its interaction with various molecular targets. The compound’s isoindoline nucleus allows it to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. This interaction can lead to the modulation of cellular processes such as apoptosis and cell cycle arrest .
相似化合物的比较
- 1,3-Dioxoisoindolin-2-yl pivalate
- 1,3-Dioxoisoindolin-2-yl butyrate
- 1,3-Dioxoisoindolin-2-yl acetate
Comparison: 1,3-Dioxoisoindolin-2-yl but-3-enoate is unique due to its but-3-enoate moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 1,3-Dioxoisoindolin-2-yl pivalate is used primarily in industrial applications, this compound has broader applications in medicinal chemistry and biological research .
属性
分子式 |
C12H9NO4 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) but-3-enoate |
InChI |
InChI=1S/C12H9NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h2-4,6-7H,1,5H2 |
InChI 键 |
YECCRXBMVPNOMY-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)

![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)




![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)






